Tolterodina - 124937-51-5; 124937-53-7

Tolterodina

Catalog Number: EVT-3033969
CAS Number: 124937-51-5; 124937-53-7
Molecular Formula: C22H31NO
Molecular Weight: 325.496
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tolterodine is a muscarinic receptor antagonist primarily used in the treatment of overactive bladder, characterized by symptoms such as urinary incontinence, urgency, and frequency. It selectively inhibits the M2 and M3 subtypes of muscarinic acetylcholine receptors, which play a crucial role in bladder contraction and salivation. The compound's efficacy is attributed to its ability to reduce detrusor pressure and increase residual urine volume, thus alleviating symptoms associated with overactive bladder conditions .

Source

Tolterodine was first synthesized and described in patent EP 325 571, which outlined its pharmacological effects and methods of synthesis. It is commercially available under various brand names and formulations, including extended-release versions that enhance patient compliance .

Classification

Tolterodine is classified as an antimuscarinic drug within the broader category of urological agents. It is recognized for its competitive antagonism at muscarinic receptors, which distinguishes it from other treatments for urinary disorders .

Synthesis Analysis

Methods

The synthesis of tolterodine can be achieved through several methods. A notable approach involves starting from 1-[2-hydroxy-5-methyl)phenyl]-1-phenylethylene. The process typically includes the formation of diastereomeric salts with (R,R)-tartaric acid to yield the enantiomerically pure compound. This method has been recognized for its efficiency and effectiveness in producing high-purity tolterodine .

Another method described involves a bromo-substituted lactone derivative, which can be synthesized in approximately 9 to 11 steps. This synthesis pathway highlights the versatility in producing tolterodine while maintaining a focus on yield and purity .

Technical Details

  • Starting Materials: The synthesis begins with specific organic compounds that undergo various reactions such as alkylation, resolution, and esterification.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate and purify the final product.
Molecular Structure Analysis

Structure

Tolterodine has the following molecular formula: C22H31NOC_{22}H_{31}NO. Its structure includes a phenolic group and a diisopropylamino moiety, contributing to its pharmacological properties.

  • IUPAC Name: 2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
  • Molecular Weight: Approximately 325.49 g/mol
  • Chemical Structure Representation:
    SMILES CC C N CC C H C1 CC CC C1 C1 C O C CC C C1 C C C\text{SMILES CC C N CC C H C1 CC CC C1 C1 C O C CC C C1 C C C}

Data

  • CAS Number: 124937-51-5
  • InChI Key: OOGJQPCLVADCPB-HXUWFJFHSA-N .
Chemical Reactions Analysis

Tolterodine undergoes metabolic transformations primarily in the liver, where it is converted into its active metabolite, 5-hydroxymethyltolterodine. This metabolite exhibits similar antimuscarinic activity and contributes significantly to the therapeutic effect of tolterodine .

Reactions

  • Metabolism: The metabolism of tolterodine leads to the formation of several metabolites, with approximately 77% of administered radioactivity recovered in urine post-administration.
  • Elimination Pathways: The compound is eliminated primarily through renal excretion.
Mechanism of Action

Tolterodine functions as a competitive antagonist at muscarinic acetylcholine receptors (specifically M2 and M3 subtypes). By inhibiting these receptors, tolterodine reduces bladder contractions, leading to decreased urgency and frequency of urination.

Process

  1. Receptor Binding: Tolterodine binds to muscarinic receptors on the bladder detrusor muscle.
  2. Inhibition of Contraction: This binding prevents acetylcholine from eliciting its action, thus inhibiting bladder contraction.
  3. Clinical Effect: The result is a reduction in urinary urgency and frequency, improving patient quality of life .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tolterodine is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • pKa Value: The pKa value indicates the acidity/basicity of the compound, influencing its solubility and absorption characteristics.
  • Stability: Tolterodine is stable under normal storage conditions but should be protected from light and moisture.

Relevant Data

The pharmacokinetics of tolterodine reveal a half-life ranging from 1.9 to 3.7 hours, with approximately 96.3% protein binding observed in plasma .

Applications

Scientific Uses

  • Clinical Trials: Extensive research supports its use as a first-line treatment for overactive bladder.
  • Comparative Studies: Tolterodine has been compared favorably against other antimuscarinic agents like oxybutynin regarding efficacy and tolerability profiles .
Mechanistic Insights into Tolterodine’s Pharmacodynamic Profile

Muscarinic Receptor Subtype Selectivity and Binding Dynamics

Tolterodine functions as a competitive muscarinic receptor antagonist with near-equipotent affinity across all five muscarinic receptor subtypes (M1-M5). Radioligand binding studies demonstrate consistent nanomolar-range affinity (K~i~ values: M1: 0.75 nM; M2: 1.6 nM; M3: 2.7-4.8 nM; M4/M5: <5 nM) without significant subtype preference [1] [5] [7]. This broad affinity profile contrasts sharply with agents like darifenacin (M3-selective) or pirenzepine derivatives (M1-selective). Functional characterization in guinea pig bladder strips reveals tolterodine's competitive antagonism of carbachol-induced contractions with a K~B~ of 3.0 nM (pA~2~ = 8.6; Schild slope = 0.97), confirming potent muscarinic blockade [5] [7].

Tolterodine’s binding kinetics show reversible, concentration-dependent receptor occupancy without long-lasting dissociation observed with some antimuscarinics. In vivo autoradiography using [¹¹C]N-methyl-3-piperidyl benzilate in rats indicates moderate brain muscarinic receptor occupancy (15-25%) following intravenous administration, significantly lower than oxybutynin (45-60%) but higher than imidafenacin (<10%) [10]. This distribution profile suggests partial central nervous system penetration, though clinical cognitive effects remain minimal due to restricted blood-brain barrier passage at therapeutic doses [9].

Table 1: In Vitro Binding Affinity (K~i~) of Tolterodine Across Muscarinic Receptor Subtypes

Receptor SubtypeTissue SourceK~i~ (nM)Functional Role
M1Guinea Pig Cerebral Cortex0.75CNS modulation
M2Guinea Pig Heart1.6Cardiac inhibition
M3Guinea Pig Bladder2.7-4.8Bladder contraction, Salivation
M4/M5Recombinant Systems<5.0CNS/PNS modulation

Comparative Pharmacological Efficacy Against Oxybutynin and Mirabegron

Pooled analysis of four 12-week randomized controlled trials (N=1,120) demonstrates tolterodine’s non-inferiority to oxybutynin in managing overactive bladder (OAB) symptoms. Tolterodine (2 mg BID) and oxybutynin (5 mg TID) equivalently reduced micturition frequency (–2.3 vs. –2.0 episodes/day) and urge incontinence episodes (–1.6 vs. –1.8 episodes/day), both surpassing placebo (–1.4 and –1.1, p<0.001) [1] [9]. Volume voided per micturition increased comparably (+35 ml vs. +32 ml) [9]. Maximum efficacy for both agents occurred at 5–8 weeks and persisted through 24-month extensions [9].

Against the β~3~-agonist mirabegron (50 mg/day), tolterodine exhibits comparable reduction in incontinence episodes (–1.47 vs. –1.63/day) and micturition frequency (–1.93 vs. –2.11/day) in patients aged ≥65 years [3] [6]. However, pharmacodynamic distinctions emerge in side-effect profiles: dry mouth incidence with tolterodine (40%) significantly exceeds mirabegron (6%) but remains lower than oxybutynin (78%) [3] [6] [9]. Combination therapy (solifenacin + mirabegron) shows superior efficacy over tolterodine monotherapy but with elevated constipation risk [6].

Table 2: Comparative Efficacy of OAB Pharmacotherapies (12-Week Trials)

AgentΔ Micturition Frequency (/24h)Δ Incontinence Episodes (/24h)Δ Volume Voided (ml)Dry Mouth Incidence
Tolterodine (2 mg BID)–2.3*–1.6*+35*40%
Oxybutynin (5 mg TID)–2.0*–1.8*+32*78%*
Mirabegron (50 mg QD)–1.93*–1.47*+29*6%*
Placebo–1.4–1.1+1016%

Statistically significant vs. placebo (p<0.05); *p<0.01 tolterodine vs. oxybutynin/mirabegron for dry mouth [1] [3] [9].

Functional Selectivity in Bladder vs. Salivary Gland Tissue

Despite uniform in vitro receptor affinity, tolterodine demonstrates in vivo functional selectivity for bladder tissue over salivary glands. In anesthetized cat models, intravenous tolterodine (21–2103 nmol/kg) inhibited acetylcholine-induced bladder contractions (ID~50~: 0.16 μmol/kg) more potently than electrically evoked salivation (ID~50~: 0.73 μmol/kg), yielding a bladder/salivary selectivity ratio of 4.6 [5] [9]. This contrasts with oxybutynin’s inverse selectivity (ratio: 0.3), explaining tolterodine’s lower clinical dry mouth incidence [5] [10].

Mechanistically, this tissue selectivity arises from pharmacokinetic factors rather than receptor subtype specificity:

  • Differential Tissue Penetration: Tolterodine’s moderate lipophilicity (log P ≈ 1.8) facilitates bladder diffusion while limiting salivary gland accumulation [1] [10].
  • Metabolite Contributions: The active metabolite 5-hydroxymethyl tolterodine (5-HMT) exhibits analogous bladder selectivity in vivo (cat model ID~50~ bladder: 0.26 μmol/kg; salivation: 0.66 μmol/kg) [2] [9].
  • Receptor Reserve Density: Salivary glands possess higher M~3~ receptor density and greater receptor reserve, rendering them more sensitive to antagonists with slow dissociation kinetics (e.g., oxybutynin metabolites) [10].

Table 3: In Vivo Tissue Selectivity of Antimuscarinics in Anesthetized Cat Models

AgentID~50~ Bladder Contraction (μmol/kg)ID~50~ Salivation (μmol/kg)Bladder/Salivary Selectivity Ratio
Tolterodine0.160.734.6
5-HMT0.260.662.5
Oxybutynin0.420.140.3
Darifenacin0.110.242.2

Role of Active Metabolites (5-Hydroxymethyl Tolterodine) in Therapeutic Effects

Tolterodine undergoes extensive CYP2D6-mediated first-pass metabolism to form its major pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT). In vitro studies confirm 5-HMT’s equipotent muscarinic receptor affinity (K~i~ bladder: 3.9 nM) and functional antagonism (K~B~ guinea pig bladder: 3.6 nM) relative to the parent compound [1] [2] [4]. Pharmacokinetic studies reveal:

  • Exposure Equivalence: Unbound plasma concentrations of tolterodine + 5-HMT ("active moiety") are comparable in CYP2D6 extensive metabolizers (EMs: 5-HMT dominant) and poor metabolizers (PMs: tolterodine dominant). EM AUC~unbound~: 1.2 ng·h/ml; PM AUC~unbound~: 1.4 ng·h/ml [1] [4].
  • Metabolic Polymorphism Impact: Systemic clearance is 5-fold lower in PMs (9.0 L/h) versus EMs (44 L/h), extending tolterodine’s elimination half-life (PMs: 7.5–11 h; EMs: 1.9–3.6 h). Despite negligible 5-HMT formation in PMs, therapeutic outcomes remain consistent due to equivalent unbound active moiety exposure [1] [4] [9].
  • Protein Binding Differences: Tolterodine is 96% plasma protein-bound (primarily α~1~-acid glycoprotein), leaving 3.7% unbound. In contrast, 5-HMT shows reduced binding (64% bound; 36% unbound), enhancing its receptor accessibility [1] [4].

Urinary excretion accounts for 77% of administered tolterodine-derived radioactivity, predominantly as inactive metabolites (5-carboxylic acid: 51%; N-dealkylated 5-carboxylic acid: 29%). Only 4% of the dose is recovered as unchanged tolterodine or 5-HMT [1] [4]. This extensive metabolism underscores 5-HMT’s critical contribution to tolterodine’s net pharmacodynamic activity, particularly in EMs where it constitutes >90% of the active moiety.

Table 4: Pharmacokinetic Parameters of Tolterodine and 5-Hydroxymethyl Tolterodine (5-HMT)

ParameterTolterodine (EMs)5-HMT (EMs)Tolterodine (PMs)
C~max~ (ng/ml)2.5 (IR)4.1 (IR)25 (IR)
t~max~ (h)1–2 (IR); 2–6 (ER)1–2 (IR)1–2 (IR)
Unbound Fraction (%)3.7363.7
AUC~unbound~ (ng·h/ml)0.3 (IR)0.9 (IR)1.4 (IR)
Half-life (h)1.9–3.6 (IR)2.9 (IR)7.5–11 (IR)
Metabolic PathwayCYP2D6 → 5-HMTCYP3A4 → acidsCYP3A4 → N-dealkylation

IR: immediate-release; ER: extended-release; EM: extensive metabolizer; PM: poor metabolizer [1] [4].

Properties

CAS Number

124937-51-5; 124937-53-7

Product Name

Tolterodina

IUPAC Name

2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol

Molecular Formula

C22H31NO

Molecular Weight

325.496

InChI

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m0/s1

InChI Key

OOGJQPCLVADCPB-FQEVSTJZSA-N

SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.